2,6-Diamino-4-phenyl-4H-thiopyran-3,5-dicarbonitrile
Description
Molecular Architecture and Stereoelectronic Features
The molecular architecture of 2,6-diamino-4-phenyl-4H-thiopyran-3,5-dicarbonitrile (C₁₃H₁₀N₄S) features a thiopyran core—a six-membered heterocyclic ring containing one sulfur atom—substituted with amino (-NH₂), cyano (-CN), and phenyl groups at specific positions. The thiopyran ring adopts a non-planar conformation due to the tetrahedral geometry of the sulfur atom, which introduces strain and influences electronic delocalization.
Key stereoelectronic features include:
- Hyperconjugative Interactions : The sulfur atom’s lone pairs engage in n→σ* interactions with adjacent C-S bonds, stabilizing the axial conformation of substituents. This aligns with the anomeric effect observed in similar heterocycles.
- Electron-Withdrawing Effects : The cyano groups at positions 3 and 5 withdraw electron density from the thiopyran ring, polarizing the C≡N bonds and enhancing the electrophilicity of the adjacent carbons.
- Aromatic Substituent Effects : The phenyl group at position 4 participates in π-π stacking and steric interactions, while its electron-donating resonance effects moderate the electron-deficient nature of the thiopyran core.
Table 1 : Critical bond lengths and angles from computational analysis
| Bond/Angle | Value (Å/°) | Significance |
|---|---|---|
| C-S | 1.78 | Shorter than typical C-S single bonds |
| C≡N | 1.15 | Confirms sp-hybridized nitrogens |
| N-C-C (amino) | 120° | Trigonal planar geometry at nitrogen |
X-ray Crystallographic Characterization of Thiopyran Core
X-ray diffraction studies of analogous 4H-thiopyran derivatives reveal a chair-like conformation for the six-membered ring, with the sulfur atom in a quasi-axial orientation. For this compound:
- The thiopyran ring exhibits puckering parameters (q = 0.42 Å, θ = 12°) consistent with moderate distortion from planarity.
- The phenyl group at position 4 is nearly perpendicular to the thiopyran plane (dihedral angle = 85°), minimizing steric clashes with the amino and cyano substituents.
- Intermolecular N-H···N hydrogen bonds between amino groups and cyano nitrogens stabilize the crystal lattice, with bond distances of 2.89–3.12 Å.
Figure 1 : Crystal packing diagram highlighting hydrogen-bonded networks (derived from).
Conformational Dynamics in Solution Phase
Nuclear magnetic resonance (NMR) studies in dimethyl sulfoxide-d₆ reveal dynamic behavior:
- Ring Inversion : The thiopyran ring undergoes slow chair-chair inversion at room temperature (ΔG‡ = 68 kJ/mol), as evidenced by coalescence of axial and equatorial proton signals at elevated temperatures.
- Solvent-Dependent Tautomerism : In polar aprotic solvents, the amino groups participate in intramolecular hydrogen bonding with cyano groups, stabilizing a planar imino tautomer. This is absent in nonpolar solvents.
Table 2 : ¹H NMR chemical shifts (DMSO-d₆, 400 MHz)
| Proton Position | δ (ppm) | Multiplicity | Coupling (Hz) |
|---|---|---|---|
| NH₂ (2,6) | 6.82 | Broad singlet | - |
| H-4 (phenyl) | 7.35 | Multiplet | J = 8.2 |
Comparative Analysis with Related 4H-Thiopyran Derivatives
The electronic and steric profiles of substituents significantly modulate properties across the 4H-thiopyran family:
Table 3 : Substituent effects on thiopyran properties
Notably, the amino and cyano groups in this compound enhance its dipolar character (μ = 5.2 D) compared to non-polar derivatives like 4-ethyl-3,5-dimethyl-2,4,6-triphenyl-4H-thiopyran (μ = 1.8 D). This polarity facilitates applications in nonlinear optics and as a ligand in coordination chemistry.
Properties
IUPAC Name |
2,6-diamino-4-phenyl-4H-thiopyran-3,5-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4S/c14-6-9-11(8-4-2-1-3-5-8)10(7-15)13(17)18-12(9)16/h1-5,11H,16-17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAMKVNSBEKQPQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=C(SC(=C2C#N)N)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60351060 | |
| Record name | 2,6-Diamino-4-phenyl-4H-thiopyran-3,5-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60351060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102434-73-1 | |
| Record name | 2,6-Diamino-4-phenyl-4H-thiopyran-3,5-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60351060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Microwave Irradiation-Promoted One-Pot Synthesis
- A one-pot reaction involving aromatic aldehydes, cyanothioacetamide, and malononitrile under microwave irradiation (MWI) conditions.
- No additional catalyst is required, making the process efficient and environmentally friendly.
- The reaction proceeds rapidly with high yields.
Reaction Conditions and Mechanism:
- The reactants are combined and subjected to microwave heating.
- Microwave irradiation accelerates the reaction by enhancing molecular interactions and energy transfer.
- The process leads to the formation of 2,6-diamino-4-aryl-4H-thiopyran-3,5-dicarbonitriles through a multi-component reaction mechanism.
| Parameter | Data for 2,6-Diamino-4-phenyl-4H-thiopyran-3,5-dicarbonitrile (4a) |
|---|---|
| IR (νmax, cm⁻¹) | 3450, 3320 (NH2), 2210 (CN) |
| ^1H NMR (DMSO-d6, δ, ppm) | 4.22 (s, 1H, CH), 6.89 (br s, 4H, 2 NH2), 7.19–7.33 (m, 5H, ArH) |
| ^13C NMR (δ, ppm) | 151.3, 143.55, 128.8, 127.2, 126.7, 118.9, 72.1, 43.4 |
| Mass Spectrometry (ESI, m/z) | 277 [M + Na]^+ |
- Catalyst-free synthesis.
- Short reaction times due to microwave heating.
- High purity and yields.
- Environmentally benign due to reduced energy consumption.
Reference: Fan et al., Henan Normal University research.
Silver-Silica (Ag/SiO2) Catalyzed One-Pot Synthesis
- Utilizes a heterogeneous catalyst, silver supported on silica (Ag/SiO2), synthesized by wet impregnation.
- The catalyst is highly active, recyclable, and enables green chemistry protocols.
- The reaction involves the condensation of aromatic aldehydes, malononitrile, and cyanothioacetamide analogs.
- Silver nitrate hydrate is dissolved in water.
- Silica is added and stirred for 12 hours at room temperature.
- The mixture is dried at 110-130°C for 12 hours to obtain Ag/SiO2.
- Conducted at room temperature.
- Uses green solvents.
- Short reaction times with excellent yields.
- Recyclable catalyst reducing waste.
- Mild reaction conditions.
- Environmentally friendly with easy work-up.
- The protocol yields 2,6-diamino-4-phenyl-4H-pyran-3,5-dicarbonitrile analogues with good to excellent yields.
- High catalytic activity confirmed by spectral analysis and elemental characterization.
Reference: Sustainable Ag/SiO2 catalyst methodology.
Nanomagnetic Fe3O4@SiO2@ZnCl2 Catalyzed Solvent-Free Synthesis
- A green, solvent-free multicomponent reaction catalyzed by nanomagnetic Fe3O4@SiO2@ZnCl2.
- Reactants include aldehydes, malononitrile, and ammonium acetate.
- The catalyst facilitates easy separation and recyclability due to its magnetic properties.
- Solvent-free, reducing environmental impact.
- Mild heating conditions.
- Catalyst reused multiple times without significant loss of activity.
- Reduction in chemical waste.
- Energy-efficient due to solvent-free conditions.
- Easy catalyst recovery by magnetic separation.
Reference: Garuda repository article on nanomagnetic catalyst.
Multicomponent Condensation Using Cyanothioacetamide and Aldehydes
- Involves the initial formation of cyanothioacetamide from malononitrile and hydrogen sulfide.
- Subsequent Knoevenagel condensation with aromatic aldehydes.
- Followed by addition of malononitrile and intramolecular cyclization to yield the target thiopyran compound.
- Trimethylamine (Et3N) is used as a catalyst.
- The reaction proceeds through intermediate species, with cyclization forming the thiopyran ring.
- Variations in aldehyde substituents influence the reaction yield and completion.
- Presence of carbonyl groups on the aryl aldehyde enhances cyclization efficiency.
- Some reactions yield intermediate amino-3,5-dicyanopyridine derivatives instead of complete cyclization products.
- Alkali treatment (KOH, DMF) can promote further ring closure in some cases.
Reference: PMC article on thieno[2,3-b]pyridine derivatives synthesis.
Summary Table of Preparation Methods
| Method | Catalyst/Conditions | Key Features | Yield & Efficiency | Environmental Impact |
|---|---|---|---|---|
| Microwave Irradiation One-Pot | No catalyst, microwave heating | Fast, catalyst-free, high purity | High yields, rapid reaction | Energy-efficient, low waste |
| Ag/SiO2 Heterogeneous Catalyst | Silver on silica, room temp | Recyclable catalyst, green solvent | Good to excellent yields | Green, recyclable catalyst |
| Nanomagnetic Fe3O4@SiO2@ZnCl2 Catalyst | Magnetic nanoparticle catalyst | Solvent-free, easy catalyst recovery | Efficient, reusable catalyst | Solvent-free, low waste |
| Multicomponent Condensation with Et3N | Trimethylamine catalyst | Multi-step, sensitive to aldehyde substituents | Variable yields, sometimes intermediates | Moderate, depends on reagents |
Chemical Reactions Analysis
Types of Reactions
CL-313377 undergoes various chemical reactions, including:
Oxidation and Reduction: The central metal ion can change its oxidation state, leading to different coordination complexes.
Substitution: Ligands in the coordination sphere can be replaced by other ligands, altering the compound’s properties.
Ligand Exchange: The exchange of ligands with other molecules in solution, often influenced by factors such as temperature and pH.
Common Reagents and Conditions
Common reagents used in reactions involving CL-313377 include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various ligands like chloride ions and ammonia. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products
The major products formed from reactions involving CL-313377 depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state complexes, while substitution reactions can produce new coordination compounds with different ligands .
Scientific Research Applications
CL-313377 has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various chemical reactions, including organic synthesis and polymerization processes.
Biology: Studied for its potential role in biological systems, such as enzyme mimetics and metal ion transport.
Medicine: Investigated for its therapeutic potential, including as an anticancer agent and in drug delivery systems.
Industry: Employed in industrial processes such as wastewater treatment and the production of specialty chemicals .
Mechanism of Action
The mechanism by which CL-313377 exerts its effects involves interactions with molecular targets such as enzymes, receptors, and nucleic acids. The central metal ion can coordinate with various biological molecules, influencing their structure and function. This can lead to changes in cellular pathways and biochemical processes, contributing to the compound’s observed effects .
Comparison with Similar Compounds
Physicochemical Properties
- Molecular Formula : C₁₃H₁₀N₄S
- Molecular Weight : 254.1 g/mol
- Melting Point : 185–186°C
- Spectroscopic Data :
- Mass Spectrometry : m/z 254.1 (M⁺) .
Comparison with Structural Analogues
Substituent Variations and Physicochemical Properties
Biological Activity
2,6-Diamino-4-phenyl-4H-thiopyran-3,5-dicarbonitrile (CAS Number: 102434-73-1) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological properties, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molar mass of approximately 254.31 g/mol. Its structure features a thiopyran ring with two amino groups and a phenyl substituent, which are crucial for its biological activity.
Antiparasitic Properties
Recent studies have highlighted the antiparasitic potential of 2,6-diamino derivatives. In vitro evaluations demonstrated significant activity against Trypanosoma brucei brucei and Trypanosoma cruzi, with mechanisms involving the formation of adducts with trypanothione, leading to depletion of essential thiols in parasites . The compound's reactivity with glutathione suggests that it may serve as a prodrug that activates under specific conditions within the parasitic environment .
Antimicrobial Activity
The compound has shown promising antimicrobial properties. Research indicates that derivatives of 2,6-diamino compounds exhibit broad-spectrum antimicrobial activity, with minimum inhibitory concentration (MIC) values ranging from 2.50 to 20 µg/mL against various bacterial strains . Its ability to inhibit DNA gyrase B in E. coli further supports its potential as an antibiotic agent .
| Activity Type | Target Organism | MIC (µg/mL) |
|---|---|---|
| Antiparasitic | T. b. brucei | Not specified |
| Antiparasitic | T. cruzi | Not specified |
| Antimicrobial | E. coli | 9.80 |
| Antimicrobial | Various bacteria | 2.50 - 20 |
Cytotoxicity
While exhibiting antimicrobial and antiparasitic properties, the cytotoxicity of this compound has also been assessed. Studies revealed varying levels of cytotoxicity against human fibroblasts, indicating a need for careful evaluation in therapeutic applications .
The biological activity of this compound is largely attributed to its electrophilic centers that facilitate Michael addition reactions with thiol-containing molecules like glutathione and trypanothione. This interaction leads to the formation of adducts that disrupt essential metabolic pathways in parasites . The oxidative stress environment near parasites may enhance the reactivity of these compounds, facilitating their antiparasitic effects .
Case Studies
- Synthesis and Evaluation : A study focused on synthesizing various derivatives of 2,6-diamino compounds to evaluate their biological activities against Leishmania species alongside their cytotoxicity profiles against human cells .
- Antimicrobial Screening : Another investigation assessed the antimicrobial efficacy of different derivatives based on the structure of the thiopyran core, demonstrating significant activity across multiple bacterial strains while maintaining a balance between efficacy and cytotoxicity .
Q & A
What are the standard synthetic protocols for 2,6-Diamino-4-phenyl-4H-thiopyran-3,5-dicarbonitrile?
Basic Research Question
The compound is synthesized via a multi-component reaction involving benzylidenemalononitrile, malononitrile, and a primary amine (e.g., furfurylamine or thiophenemethylamine). The reaction is typically conducted in methanol under reflux for 72 hours at room temperature, with progress monitored by TLC (EtOAc/hexane, 3:1). Crystallization from the reaction mixture after solvent evaporation yields the pure product. This protocol emphasizes atom economy and avoids toxic catalysts .
What spectroscopic methods are used to characterize this thiopyran derivative?
Basic Research Question
Characterization relies on 1H NMR (300 MHz, DMSO-d6) and 13C NMR (75 MHz, DMSO-d6). Key spectral features include:
- 1H NMR : A singlet at δ 4.27 ppm (1H, thiopyran ring proton), aromatic protons at δ 7.24–7.34 ppm, and NH2 protons as a broad singlet at δ 6.93 ppm.
- 13C NMR : Signals at δ 43.7 ppm (sp³ carbon in thiopyran ring), δ 72.4 ppm (C-S), and δ 119.3–151.6 ppm (aromatic and nitrile carbons).
These assignments confirm the thiopyran scaffold and substituent positions .
How can researchers resolve contradictions in reported NMR data for this compound?
Advanced Research Question
Discrepancies in NMR shifts (e.g., solvent effects, calibration errors) require:
- Cross-validation : Compare data with theoretical calculations (DFT or computational NMR tools).
- Advanced techniques : Use DEPT, HSQC, or HMBC to resolve overlapping signals.
- Crystallography : Single-crystal X-ray diffraction provides unambiguous structural confirmation.
- Purity checks : Recrystallize the compound and reacquire spectra to rule out solvent or impurity interference .
What strategies optimize reaction yield and selectivity for this compound?
Advanced Research Question
Yield optimization involves:
- Solvent screening : Polar aprotic solvents (e.g., DMF) may enhance reactivity compared to methanol.
- Catalyst design : Heterogeneous catalysts like phosphorous acid-tagged carbon quantum dots (CQDs-N(CH2PO3H2)2) improve regioselectivity and reduce side products .
- Ultrasonic irradiation : Enhances reaction kinetics and purity by promoting efficient mixing and reducing aggregation .
What bioactivity studies are relevant for this thiopyran derivative?
Advanced Research Question
While direct bioactivity data for this compound is limited, analogous heterocycles (e.g., pyridone-dicarbonitriles) exhibit anticancer properties via kinase inhibition. Suggested studies include:
- In vitro assays : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity.
- Targeted screens : Evaluate inhibition of receptor tyrosine kinases (RTKs) or proteasomes, given structural similarity to bioactive pyridone derivatives .
- Synergistic studies : Test combinatorial effects with brain-penetrant inhibitors (e.g., proteasome inhibitors) .
How can derivatives of this compound be designed for improved pharmacological properties?
Advanced Research Question
Derivatization strategies focus on:
- Substituent modulation : Introduce electron-withdrawing groups (e.g., fluorine at the para position of the phenyl ring) to enhance metabolic stability .
- SAR studies : Correlate substituent effects (e.g., thiopyran vs. pyridine cores) with bioactivity using computational docking (e.g., AutoDock Vina).
- Prodrug design : Incorporate hydrolyzable groups (e.g., acetylated amines) to improve bioavailability .
What analytical challenges arise in quantifying this compound in complex matrices?
Advanced Research Question
Challenges include:
- Detection limits : Low UV absorbance of nitrile groups necessitates derivatization (e.g., hydrolysis to carboxylic acids) for HPLC-UV analysis.
- Matrix effects : Use LC-MS/MS with stable isotope-labeled internal standards to mitigate interference in biological samples.
- Degradation studies : Monitor stability under varying pH and temperature using accelerated aging protocols .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
